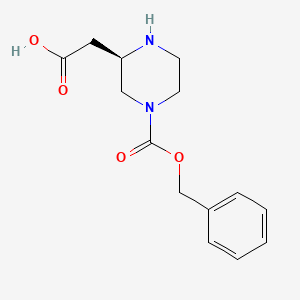![molecular formula C14H10BrNO2 B11782208 (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782208.png)
(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol: is a chemical compound that features a bromophenyl group attached to a benzo[d]oxazole ring, with a methanol group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 4-bromophenylamine with salicylaldehyde to form the benzo[d]oxazole ring. This intermediate is then subjected to reduction conditions to introduce the methanol group at the 5-position. Common reagents used in these reactions include phosphorus oxychloride (POCl3) and potassium hydroxide (KOH) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.
Major Products:
- Oxidation of the methanol group can yield (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)carboxylic acid.
- Reduction of the bromophenyl group can produce (2-phenylbenzo[d]oxazol-5-yl)methanol.
- Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: In biological research, (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol is studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: There is ongoing research into the potential medicinal applications of this compound, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzo[d]oxazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the bromophenyl group may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
(2-Phenylbenzo[d]oxazol-5-yl)methanol: Lacks the bromine atom, which may affect its reactivity and biological activity.
(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
(2-(4-Methylphenyl)benzo[d]oxazol-5-yl)methanol: Contains a methyl group instead of bromine, leading to different steric and electronic effects.
Uniqueness: The presence of the bromine atom in (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol imparts unique reactivity and potential for halogen bonding, which can be advantageous in both chemical synthesis and biological applications. This makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H10BrNO2 |
|---|---|
Poids moléculaire |
304.14 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C14H10BrNO2/c15-11-4-2-10(3-5-11)14-16-12-7-9(8-17)1-6-13(12)18-14/h1-7,17H,8H2 |
Clé InChI |
YIPPMYDFWNLIRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B11782142.png)
![(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11782149.png)
![2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)


![5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11782175.png)
![3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11782182.png)
![2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B11782184.png)
![2-Bromoimidazo[1,2-b][1,2,4]triazine](/img/structure/B11782192.png)

![tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate](/img/structure/B11782202.png)


